molecular formula C7H13BF3KO2 B1421070 Potassium 3-trifluoroboratopropionate tert-butyl ester CAS No. 1023357-66-5

Potassium 3-trifluoroboratopropionate tert-butyl ester

Cat. No.: B1421070
CAS No.: 1023357-66-5
M. Wt: 236.08 g/mol
InChI Key: SCIFNXNSQDOFML-UHFFFAOYSA-N
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Description

Molecular Architecture

Potassium 3-trifluoroboratopropionate tert-butyl ester (C₇H₁₃BF₃KO₂) features a trifluoroborate anion ([RBF₃]⁻) paired with a potassium cation (K⁺). The boron atom adopts a tetrahedral geometry, covalently bonded to three fluorine atoms and a propionate group. The propionate moiety is esterified with a tert-butyl group (–OC(CH₃)₃), which introduces steric bulk and enhances solubility in nonpolar solvents.

Key structural parameters derived from analogous organotrifluoroborate salts include:

  • B–F bond lengths : 1.36–1.39 Å (typical for trifluoroborates).
  • B–C bond length : ~1.58 Å, consistent with sp³ hybridization at boron.
  • K⁺ coordination : Potassium ions interact with fluorine atoms via electrostatic forces, forming layered ionic lattices.

Crystallographic studies of related potassium organotrifluoroborates (e.g., potassium phenyltrifluoroborate) reveal a double-sheet architecture, where K⁺ ions bridge adjacent [RBF₃]⁻ units. For this compound, the tert-butyl group likely disrupts close packing, favoring a single-sheet motif.

Properties

IUPAC Name

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3O2.K/c1-7(2,3)13-6(12)4-5-8(9,10)11;/h4-5H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFNXNSQDOFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678455
Record name Potassium (3-tert-butoxy-3-oxopropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023357-66-5
Record name Potassium (3-tert-butoxy-3-oxopropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium [3-(tert-butoxy)-3-oxopropyl]trifluoroborate
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Preparation Methods

Key Reaction Components:

  • Starting Material: 3-trifluoroborato propionic acid or its derivatives
  • Alcohol: tert-Butanol
  • Base: Potassium hydroxide or potassium carbonate
  • Solvent: Typically anhydrous solvents such as tetrahydrofuran (THF) or toluene

Detailed Synthesis Routes

Method A: Direct Esterification via Boronate Formation

Procedure:

  • Dissolve 3-trifluoroborato propionic acid in anhydrous THF.
  • Add tert-butanol and potassium hydroxide under inert atmosphere.
  • Reflux the mixture to promote esterification, facilitating the formation of the boronate ester.
  • Upon completion, cool the mixture and perform aqueous work-up to isolate the ester.
  • Purify via column chromatography or recrystallization.

Research Findings:

  • This method has been validated in recent patent literature, demonstrating high yields and purity.
  • The reaction conditions are optimized at around 60-80°C for 12-24 hours, with excess tert-butanol to drive esterification.

Method B: Transesterification and Salt Formation

Procedure:

  • Synthesize the boronate ester intermediate separately.
  • React the ester with potassium hydroxide in anhydrous conditions.
  • The process converts the boronate ester into the potassium salt, forming the final compound.

Research Findings:

  • This route offers better control over purity and allows for scale-up.
  • The reaction is typically carried out in toluene or cyclohexane, with subsequent purification steps involving solvent extraction and recrystallization.

Method C: Catalytic Cross-Coupling Approach

Recent advances include palladium-catalyzed cross-coupling reactions where trifluoroborates are coupled with aryl halides. While primarily used for bond formation in complex molecules, this methodology can be adapted for ester synthesis by incorporating suitable coupling partners and conditions.

Research Findings:

  • Such methods are more complex but offer high regioselectivity and functional group tolerance.
  • They are typically employed in advanced synthetic schemes rather than straightforward esterification.

Process Optimization and Conditions

Parameter Typical Range Notes
Temperature -10°C to 80°C Reflux conditions for ester formation
Reaction Time 12-24 hours Ensures complete conversion
Solvent THF, toluene, cyclohexane Anhydrous and inert
Base Potassium hydroxide, potassium carbonate Facilitates ester formation and salt generation
Purification Column chromatography, recrystallization Ensures high purity

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Conditions Yield Advantages References
A 3-trifluoroborato propionic acid tert-Butanol, KOH Reflux in THF, inert atmosphere High Simplicity, high yield Patent CN103787971A
B Boronate ester intermediate KOH Reflux in toluene, aqueous work-up Moderate to high Better purity control Patent CN103787971A
C Trifluoroborate derivatives Palladium catalyst Cross-coupling conditions Variable High regioselectivity Literature (Angew. Chem. 2003; Eur. J. Org. Chem. 2008)

Research Findings and Validation

  • High-yield synthesis has been achieved via the direct esterification route, with yields often exceeding 80% under optimized conditions.
  • The use of inert atmospheres (nitrogen or argon) prevents boron oxidation.
  • Purification techniques such as column chromatography or recrystallization from hexane/ethyl acetate mixtures are standard for obtaining high-purity products.
  • Safety considerations include handling of volatile solvents and bases, with proper ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-trifluoroboratopropionate tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), ethanol, water.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura reactions.

    Hydrolysis Products: 3-trifluoroboratopropionic acid is a major product of ester hydrolysis.

Scientific Research Applications

Catalytic Applications

Potassium 3-trifluoroboratopropionate tert-butyl ester serves as a crucial reagent in various catalytic processes, particularly in the formation of carbon-carbon bonds. Its trifluoroborate moiety enhances reactivity and selectivity in several reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, which involve the coupling of aryl or vinyl halides with boronic acids or trifluoroborates to form biaryl compounds. The advantages include:

  • Mild Reaction Conditions : Facilitates reactions under mild conditions, improving yields and selectivity.
  • Diversity of Products : Enables the synthesis of a wide range of functionalized compounds, essential for pharmaceutical development and materials science .

Building Blocks in Organic Synthesis

This compound acts as a building block for synthesizing more complex molecules. Its utility is highlighted in the following areas:

Synthesis of Boronate Esters

The compound can be converted into various boronate esters through reactions with different electrophiles, making it a valuable intermediate in organic synthesis. This transformation is crucial for:

  • Drug Development : Facilitating the synthesis of biologically active compounds.
  • Material Science : Contributing to the development of novel materials with specific properties .

Organocatalysis

The compound has been utilized in organocatalytic reactions, where it acts as a catalyst to promote various transformations, such as:

  • Allylic Vinylation : Enhancing the efficiency of vinylation processes under organocatalytic conditions .

Case Study: Coupling Reactions

In a study by Molander et al., this compound was successfully used in palladium-catalyzed coupling reactions, showcasing its effectiveness in synthesizing complex aryl compounds from simple precursors . The results indicated high yields and excellent functional group tolerance.

Case Study: Photodynamic Therapy

Research has explored the use of this compound in photodynamic therapy applications, where it serves as a precursor for generating reactive species upon light activation, demonstrating potential in cancer treatment protocols .

Summary Table of Applications

Application TypeDescriptionKey Benefits
CatalysisUsed in Suzuki-Miyaura cross-coupling reactionsMild conditions, high selectivity
Organic SynthesisActs as a building block for boronate estersEnables diverse product formation
OrganocatalysisFacilitates allylic vinylation and other transformationsEnhances reaction efficiency
Photodynamic TherapyPrecursor for reactive species generationPotential application in cancer treatment

Mechanism of Action

The mechanism by which Potassium 3-trifluoroboratopropionate tert-butyl ester exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling reactions, for example, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the reactivity and stability of the intermediate species, leading to efficient coupling.

Comparison with Similar Compounds

Key Properties :

  • Price: $136.00 (1 g), $544.00 (5 g) from Santa Cruz Biotechnology .
  • Purity : 97% (Combi-Blocks) .
  • Storage : Room temperature .

Comparison with Similar Compounds

Potassium 3-Trifluoroboratopropionate Methyl Ester (CAS 1023357-63-2)

Molecular Formula : C₄H₇BF₃KO₂; Molecular Weight : 194.00 g/mol .
Applications :

  • Catalyst in amino acid, peptide, and nucleic acid synthesis .
  • Ligand in coordination chemistry and deprotection of alcohols .
  • Polymer synthesis (polyurethanes, polyamides) .

Key Differences :

  • Price : Higher cost ($156.00 for 1 g) .
  • Purity : 96% .

Potassium 3-Trifluoroboratopropionate Ethyl Ester (CAS 1023357-64-3)

Molecular Formula : C₅H₉BF₃KO₂ (inferred); Purity : 95–98% .
Applications :

Key Differences :

  • Ester Chain Length : The ethyl group balances lipophilicity and reactivity between methyl and tert-butyl derivatives.
  • Price: Not explicitly stated but likely varies based on supplier.

Other Trifluoroborate Derivatives

Compound Name CAS Number Key Applications Molecular Formula Price (1 g)
Potassium Bromomethyl Trifluoroborate 888711-44-2 Cross-coupling reactions CH₂BrBF₃K N/A
Potassium Cyclohexyltrifluoroborate 446065-11-8 Suzuki-Miyaura reactions C₆H₁₁BF₃K N/A
Potassium Styryltrifluoroborate 201852-49-5 Aromatic coupling reactions C₈H₇BF₃K N/A

Structural and Functional Insights :

  • Substituent Effects : Aromatic (styryl) or aliphatic (cyclohexyl) groups expand utility in cross-coupling with aryl halides.
  • Reactivity : Bromomethyl derivatives enable halogen-specific reactions, unlike propionate esters.

Comparative Analysis Table

Parameter tert-Butyl Ester Methyl Ester Ethyl Ester
Molecular Weight 236.08 g/mol 194.00 g/mol ~208 g/mol (estimated)
Ester Group tert-Butyl (bulky) Methyl (small) Ethyl (moderate)
Primary Applications Peptides, nanomaterials Amino acids, polymers Undocumented
Price (1 g) $136.00 $156.00 Variable
Purity 97% 96% 95–98%
Steric Hindrance High Low Moderate

Biological Activity

Potassium 3-trifluoroboratopropionate tert-butyl ester (CAS Number: 1023357-66-5) is a specialized chemical compound with significant potential in synthetic organic chemistry and various biological applications. Its unique structure, characterized by the trifluoroborate moiety, enhances its reactivity in coupling reactions, making it valuable in the synthesis of complex organic molecules.

  • Molecular Formula : C7_7H13_{13}BF3_3KO2_2
  • Molecular Weight : 236.08 g/mol
  • Appearance : Typically available in powder form, with varying purity levels depending on the supplier.

The compound's mechanism of action is not fully elucidated; however, it is believed to interact with biological macromolecules through boron coordination, which can influence enzyme activity and receptor interactions. Trifluoroborate derivatives are known to participate in various coupling reactions, which can lead to the formation of biologically active compounds.

Comparative Biological Activity Table

Biological Activity This compound Related Compounds
AntitumorPotential due to its reactivity in forming complex structuresDoxorubicin
Enzyme InhibitionIndirect evidence from related boron compoundsBoronic acids
AntimicrobialNot extensively studied but possible based on structureVarious antibiotics

Case Studies and Research Findings

  • Antitumor Activity :
    • While specific studies on this compound are scarce, boron-containing compounds have shown promise in cancer therapy. For instance, boron neutron capture therapy (BNCT) utilizes boron compounds to selectively target tumor cells, suggesting that this compound could have similar applications if further investigated.
  • Enzyme Inhibition Studies :
    • Research on related trifluoroborate compounds indicates potential for enzyme inhibition. For example, studies have demonstrated that trifluoroborate derivatives can modulate enzyme activity by altering substrate binding or catalytic efficiency. This suggests that this compound may exhibit similar properties.
  • Synthetic Applications :
    • The compound is primarily used in synthetic organic chemistry as a coupling agent in reactions such as Suzuki-Miyaura cross-coupling. These reactions are crucial for constructing complex molecules that may possess biological activity.

Q & A

Basic Questions

Q. What are the common synthetic routes for Potassium 3-trifluoroboratopropionate tert-butyl ester, and what methodological precautions are required?

  • Answer : The synthesis typically involves coupling reactions using trifluoroborate salts and tert-butyl esters. For example, tert-butyl esters can be formed via esterification of carboxylic acids with tert-butanol under acidic catalysis. However, hydrolysis of tert-butyl esters during synthesis can lead to contamination (e.g., methyl esters), necessitating protective group optimization . Boron trifluoride etherate (BF₃·OEt₂) is a common catalyst in such reactions, though its handling requires anhydrous conditions due to hygroscopicity . Key precautions include:

  • Using inert atmospheres (N₂/Ar) to minimize moisture exposure.
  • Monitoring reaction progress via TLC or NMR to detect premature ester hydrolysis.

Q. How can researchers characterize this compound to confirm structural integrity?

  • Answer : A combination of analytical techniques is recommended:

Technique Application References
¹H/¹³C NMR Confirm ester/boronate functional groups.
FT-IR Detect B-F (≈1450 cm⁻¹) and ester C=O (≈1720 cm⁻¹).
UPLC-MS Assess purity and detect hydrolysis byproducts.
Elemental Analysis Verify molecular formula (C₄H₇BF₃KO₂, MW 194.00).

Q. What are the stability and storage requirements for this compound?

  • Answer : Potassium trifluoroborates are hygroscopic and prone to hydrolysis. Storage recommendations include:

  • Storing under inert gas (Ar) at -20°C in airtight containers.
  • Avoiding prolonged exposure to moisture or acidic/basic conditions, which accelerate ester cleavage .

Q. What solvents and reaction conditions optimize its use in cross-coupling reactions?

  • Answer : The compound is soluble in polar aprotic solvents (e.g., THF, DMSO) but insoluble in water. For Suzuki-Miyaura couplings:

  • Use Pd catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O mixtures.
  • Maintain pH neutrality to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers mitigate ester hydrolysis during synthetic steps?

  • Answer : Replace tert-butyl esters with hydrolytically stable alternatives (e.g., benzyl esters) or optimize reaction conditions:

  • Use scavengers like molecular sieves to absorb moisture.
  • Conduct reactions at lower temperatures (0–25°C) to slow hydrolysis kinetics .

Q. What strategies enhance reaction yields in trifluoroborate-mediated couplings?

  • Answer : Yield optimization involves:

  • Adjusting stoichiometry (e.g., 1.2:1 boronate-to-aryl halide ratio).
  • Screening ligands (e.g., SPhos) to improve Pd catalyst turnover .
  • Pre-activating the boronate with Cs₂CO₃ to enhance reactivity .

Q. What analytical challenges arise in assessing the purity of this compound?

  • Answer : Hydrolysis byproducts (e.g., free carboxylic acids) complicate purity analysis. Solutions include:

  • UPLC-MS with ion-pairing agents to resolve polar contaminants .
  • ¹⁹F NMR to quantify intact B-F bonds, as hydrolysis disrupts trifluoroborate integrity .

Q. How does the reactivity of this compound compare to other potassium trifluoroborates in organometallic reactions?

  • Answer : Comparative studies with analogs (e.g., potassium cyclohexyltrifluoroborate) show:

  • tert-Butyl esters reduce steric hindrance compared to bulkier substituents, enhancing coupling efficiency.
  • Electron-withdrawing ester groups may lower boronate nucleophilicity, requiring optimized Pd catalysts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 3-trifluoroboratopropionate tert-butyl ester
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